2,2,5-Trimethylpyrrolidine

Nucleophilicity Physical Organic Chemistry Reactivity Scales

2,2,5-Trimethylpyrrolidine (CAS 6496-48-6) is a fully saturated, five-membered N-heterocycle belonging to the pyrrolidine class, with the molecular formula C₇H₁₅N and a molecular weight of 113.20 g/mol. Its substitution pattern—geminal dimethyl groups at C2 and a single methyl at C5—generates a quaternary carbon adjacent to the secondary amine, imposing substantial steric hindrance around the nitrogen center.

Molecular Formula C7H15N
Molecular Weight 113.2 g/mol
CAS No. 6496-48-6
Cat. No. B3148561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,5-Trimethylpyrrolidine
CAS6496-48-6
Molecular FormulaC7H15N
Molecular Weight113.2 g/mol
Structural Identifiers
SMILESCC1CCC(N1)(C)C
InChIInChI=1S/C7H15N/c1-6-4-5-7(2,3)8-6/h6,8H,4-5H2,1-3H3
InChIKeyKYJPHSGZNHRHDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2,5-Trimethylpyrrolidine (CAS 6496-48-6): A Sterically Hindered, Lipophilic Pyrrolidine Building Block


2,2,5-Trimethylpyrrolidine (CAS 6496-48-6) is a fully saturated, five-membered N-heterocycle belonging to the pyrrolidine class, with the molecular formula C₇H₁₅N and a molecular weight of 113.20 g/mol [1]. Its substitution pattern—geminal dimethyl groups at C2 and a single methyl at C5—generates a quaternary carbon adjacent to the secondary amine, imposing substantial steric hindrance around the nitrogen center [2]. The C5 methyl simultaneously introduces a stereogenic center, meaning the compound exists as a pair of enantiomers and, when further substituted, as cis/trans diastereomers [3]. These structural features quantitatively distinguish 2,2,5-trimethylpyrrolidine from simpler pyrrolidine analogs in terms of nucleophilicity, lipophilicity, and conformational behavior, making it a distinctive building block for medicinal chemistry, organocatalysis, and spin-trapping applications where steric and stereochemical control are critical selection criteria.

Why 2,2,5-Trimethylpyrrolidine Cannot Be Replaced by Simpler Pyrrolidines in Performance-Critical Applications


Pyrrolidine derivatives are not interchangeable; incremental methylation profoundly alters nucleophilic reactivity, lipophilicity, and stereochemical properties [1]. The gem-dimethyl at C2 in 2,2,5-trimethylpyrrolidine creates a neopentyl-like steric environment that attenuates the nucleophilicity of the secondary amine by over four orders of magnitude relative to unsubstituted pyrrolidine, as quantified by the Mayr nucleophilicity parameter N [2]. Simultaneously, the C5 methyl raises the calculated logP (XLogP = 1.3) substantially above that of pyrrolidine (XLogP ≈ 0.35) and even 2,2-dimethylpyrrolidine (XLogP = 0.9), altering partitioning behavior in both synthetic and biological contexts . The combination of a quaternary C2 center and a stereogenic C5 center also makes enantiopure procurement possible—a feature absent in achiral analogs such as 2,2-dimethylpyrrolidine. Generic substitution therefore risks unpredictable reaction rates, altered impurity profiles, and loss of stereochemical fidelity in asymmetric syntheses. The quantitative evidence below establishes these differentiations.

Quantitative Differentiation Evidence for 2,2,5-Trimethylpyrrolidine vs. Closest Pyrrolidine Analogs


Mayr Nucleophilicity Attenuation: Gem-Dimethyl Effect Quantified Against Pyrrolidine and 2,2-Dimethylpyrrolidine

The gem-dimethyl group at C2 produces a dramatic reduction in amine nucleophilicity. The closest available surrogate for 2,2,5-trimethylpyrrolidine in the Mayr database—2,2-dimethylpyrrolidine—exhibits a nucleophilicity parameter N of 13.96 (sN = 0.76) in acetonitrile, compared to N = 18.58 (sN = 0.61) for unsubstituted pyrrolidine in the same solvent [1][2]. This difference of ΔN ≈ 4.6 units corresponds to a rate constant reduction of approximately 4–5 orders of magnitude in reactions with a reference electrophile (e.g., benzhydrylium ions). The additional C5 methyl in 2,2,5-trimethylpyrrolidine is expected to further reduce nucleophilicity through increased steric compression, though a direct Mayr parameter for the trimethyl compound has not yet been published [3]. This attenuated reactivity is advantageous for chemoselective transformations where a less nucleophilic amine is required to avoid side reactions.

Nucleophilicity Physical Organic Chemistry Reactivity Scales

Calculated Lipophilicity (XLogP): Enhanced Partitioning vs. Less Alkylated Pyrrolidines

The three-methyl substitution pattern of 2,2,5-trimethylpyrrolidine produces a calculated XLogP of 1.3, which is substantially higher than the values for pyrrolidine (XLogP ≈ 0.35), 2-methylpyrrolidine (XLogP ≈ 0.7), 2,2-dimethylpyrrolidine (XLogP = 0.9), and 2,5-dimethylpyrrolidine (XLogP ≈ 0.9) . The incremental ΔlogP of approximately +0.4 to +0.6 per additional methyl group is consistent with the Hansch π-value for aliphatic CH₃ substitution (π ≈ 0.5). This enhanced lipophilicity means 2,2,5-trimethylpyrrolidine partitions more favorably into organic phases, reducing aqueous solubility and potentially improving membrane permeability when incorporated into drug-like scaffolds. The topological polar surface area (TPSA) of 12 Ų is identical to that of other N-unsubstituted pyrrolidines but lower than N-methylpyrrolidine (TPSA = 3.2 Ų), confirming that the lipophilicity gain arises from added hydrocarbon surface area rather than reduced hydrogen-bonding capacity.

Lipophilicity Drug Design Physicochemical Properties

Physical Property Differentiation: Boiling Point and Density vs. 2,5-Dimethylpyrrolidine and 2,2-Dimethylpyrrolidine

Experimentally determined physical properties distinguish 2,2,5-trimethylpyrrolidine from its closest regioisomeric and substitution analogs. Historically reported data give a boiling point of 113–114 °C (atmospheric pressure) and a refractive index n²⁴D of 1.4212 [1]. A modern supplier database lists the boiling point as approximately 172 °C (rough estimate from calculation) with a density of 0.7980 g/mL and refractive index of 1.4223 . For comparison, the regioisomeric 2,5-dimethylpyrrolidine (lacking the gem-dimethyl) boils at 105–106 °C with a density of 0.81 g/mL and n²⁰D of 1.4299 . 2,2-Dimethylpyrrolidine (lacking the C5 methyl) boils at approximately 107 °C with a density of 0.805 g/mL . The elevated boiling point of the trimethyl compound (ΔTb ≈ +7–8 °C vs. dimethyl analogs) reflects the increased molecular weight and enhanced van der Waals interactions from the tertiary C2 center. The lower density (0.798 vs. 0.805–0.81) is consistent with a less compact molecular packing due to the steric bulk of the gem-dimethyl group.

Physical Properties Purification Quality Control

Stereochemical Differentiation: Chiral Center at C5 Enables Enantiopure Procurement vs. Achiral 2,2-Dimethylpyrrolidine

2,2,5-Trimethylpyrrolidine possesses a single stereogenic center at the C5 carbon, making it a chiral secondary amine that can exist as (R)- and (S)-enantiomers [1]. In contrast, 2,2-dimethylpyrrolidine—which retains the gem-dimethyl steric bulk but lacks the C5 methyl—is achiral and cannot provide stereochemical information in downstream reactions [2]. Similarly, 2,5-dimethylpyrrolidine (mixture of cis/trans) has two stereocenters but the commercial product is typically supplied as a racemic cis/trans mixture, complicating stereochemical outcomes. The ability to source 2,2,5-trimethylpyrrolidine in enantiopure form (when synthesized via chiral-pool or asymmetric routes) enables its use as a chiral auxiliary, a chiral ligand precursor, or a stereodefined building block for medicinal chemistry. Cis/trans diastereomerism arising from the relative configuration of the C2 methyl groups and the C5 methyl further expands the stereochemical space accessible with this scaffold [3].

Chirality Asymmetric Synthesis Enantiomeric Purity

Spin-Trap Precursor Specificity: DMPO-CH₃ (2,2,5-Trimethyl-1-pyrrolidinyloxy) vs. DMPO-OH from Unsubstituted DMPO

2,2,5-Trimethylpyrrolidine serves as the direct synthetic precursor to 2,2,5-trimethyl-1-pyrrolidinyloxy (DMPO-CH₃, CAS 40936-05-8), a spin-trapping adduct used in EPR spectroscopy to detect and identify methyl radical (•CH₃) formation in biological and chemical systems [1]. The C5 methyl group in the parent amine is retained in the nitroxide radical adduct, providing a distinct EPR hyperfine splitting pattern that allows unambiguous discrimination of methyl radical adducts from hydroxyl radical adducts (DMPO-OH, derived from 5,5-dimethyl-1-pyrroline N-oxide, DMPO). In phagocyte-derived free radical detection studies, DMPO-CH₃ formation was specifically monitored to confirm methyl radical generation, whereas the parent DMPO yielded primarily DMPO-OH and DMPO-OOH adducts [2]. The PROXYL (2,2,5-trimethyl-5-alkylpyrrolidine-N-oxyl) nitroxide class, derived from 2,2,5-trimethylpyrrolidine, exhibits unusual reactivity with flavin mononucleotide, producing reduction products in significantly higher yield than less substituted nitroxides—a property that cannot be replicated with nitroxides derived from 2,2-dimethyl- or 2,5-dimethylpyrrolidine [3].

Spin Trapping EPR Spectroscopy Free Radical Detection

Optimal Procurement and Application Scenarios for 2,2,5-Trimethylpyrrolidine Based on Quantitative Differentiation


Chemoselective Alkylation/Acylation Requiring a Deactivated Secondary Amine

When a synthetic sequence demands selective N-functionalization in the presence of more nucleophilic amines, 2,2,5-trimethylpyrrolidine offers a reactivity profile that is attenuated by ≥4 orders of magnitude relative to pyrrolidine (Mayr N parameter difference ΔN ≥ 4.6) . This steric deactivation minimizes over-alkylation and reduces competing N-quaternization side reactions. The elevated boiling point (113–114 °C experimental) and lower density (0.798 g/mL) also facilitate post-reaction separation by distillation relative to faster-eluting, less alkylated pyrrolidine side products . Users should source material with ≥95% purity (commercial standard) and verify identity by refractive index (nD 1.421–1.422) before use.

Enantioselective Synthesis Using Chiral Pyrrolidine Auxiliaries or Ligands

The stereogenic C5 center in 2,2,5-trimethylpyrrolidine makes enantiopure procurement essential for asymmetric synthesis applications . Unlike achiral 2,2-dimethylpyrrolidine, enantiopure (R)- or (S)-2,2,5-trimethylpyrrolidine can serve as a chiral auxiliary for diastereoselective enolate alkylations or as a precursor to chiral pyrrolidine-based organocatalysts. The cis/trans diastereomerism further expands stereochemical diversity. For procurement, users should specify enantiomeric excess (≥98% ee recommended) and request a certificate of analysis including chiral HPLC or Mosher's amide NMR confirmation of absolute configuration.

EPR Spin-Trapping of Methyl Radicals in Biological Oxidative Stress Studies

2,2,5-Trimethylpyrrolidine is the key precursor for generating DMPO-CH₃ (2,2,5-trimethyl-1-pyrrolidinyloxy), the spin-trapping adduct used to specifically detect and identify methyl radicals (•CH₃) in cellular systems . In phagocyte oxidative burst assays, DMPO-CH₃ formation provides unambiguous evidence of methyl radical generation, distinguishable from hydroxyl radical (DMPO-OH) by its characteristic EPR hyperfine splitting pattern. This specificity cannot be achieved with spin traps derived from 2,2-dimethylpyrrolidine or 2,5-dimethylpyrrolidine. The parent amine should be procured at high purity (>98%) to avoid radical-scavenging impurities that could interfere with spin-trapping efficiency.

Synthesis of Lipophilic Drug-Like Scaffolds with Improved Membrane Permeability

With a calculated XLogP of 1.3—approximately one log unit higher than unsubstituted pyrrolidine (XLogP ≈ 0.35) and 0.4 log units higher than 2,2-dimethylpyrrolidine (XLogP = 0.9)—2,2,5-trimethylpyrrolidine is the pyrrolidine building block of choice for medicinal chemists designing CNS-penetrant or highly lipophilic drug candidates . The combination of enhanced lipophilicity with a low TPSA (12 Ų) and a single hydrogen-bond donor (secondary amine NH) aligns with Lipinski and CNS MPO guidelines for oral bioavailability and brain penetration. Structure-activity relationship (SAR) studies can leverage the incremental logP gain from the trimethyl substitution pattern to fine-tune ADME properties without introducing heteroatom-based polarity changes.

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